molecular formula C11H17NO B1267068 4-Butoxybenzylamine CAS No. 21244-35-9

4-Butoxybenzylamine

Cat. No. B1267068
CAS RN: 21244-35-9
M. Wt: 179.26 g/mol
InChI Key: AUAURTOWAVNOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Butoxybenzylamine involves multiple steps, including functionalization, protection, and deprotection reactions. A notable method involves the replacement of halogen atoms with butoxy groups, followed by reduction processes to introduce the benzylamine functionality. The synthesis of similar compounds has been described, employing strategies such as transition metal-assisted reduction of nitriles to amines (Koslowsky et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to 4-Butoxybenzylamine, such as N-(4-n-butyloxybenzylidene)-4′-ethylaniline, has been solved, revealing a triclinic system with specific molecular conformations and intermolecular interactions (Thyen et al., 1994). These studies provide insights into the spatial arrangement of atoms and the potential for hydrogen bonding and other interactions that influence the physical properties of the compound.

Chemical Reactions and Properties

Research on compounds with similar functional groups to 4-Butoxybenzylamine has shown a range of chemical reactions, including oxidation and condensation reactions. For example, the oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase provides insights into the reactivity of benzylamine derivatives under enzymatic conditions (Corbett et al., 1978).

Physical Properties Analysis

The physical properties of 4-Butoxybenzylamine derivatives, such as melting points, boiling points, and solubility, can be inferred from related compounds. The triclinic crystal structure and specific conformations of related molecules indicate that 4-Butoxybenzylamine is likely to exhibit unique solubility and thermal properties, contributing to its utility in various applications (Leadbetter & Mazid, 1981).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 4-Butoxybenzylamine, are influenced by its functional groups. Studies on similar compounds have demonstrated the potential for various chemical modifications, such as alkylation and dealkylation, which can alter the compound's reactivity and interaction with other molecules. The synthesis and reactivity of related compounds, such as those involving fluorobenzylamine, highlight the versatility and chemical utility of the butoxybenzylamine framework (Crich et al., 2009).

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis

    • Kostyuchenko et al. (1984) investigated the reaction products of alkylphenols with hexamethylene tetramine, providing insights into chemical synthesis processes involving similar compounds (Kostyuchenko, Kiryukhina, Mordvinova, & Lapin, 1984).
    • The molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a compound related to 4-Butoxybenzylamine, was analyzed by Thyen, Heineman, & Zugenmaier (1994), contributing to the understanding of its physical properties (Thyen, Heineman, & Zugenmaier, 1994).
  • Pharmacological Applications

  • Material Science and Engineering

    • Jalili & Tricoli (2014) explored the use of 4-aminobenzylamine, a related compound, in the formulation of membranes for proton conductance at elevated temperatures, suggesting applications in material science and engineering (Jalili & Tricoli, 2014).
  • Bioconjugate Chemistry

    • Toyokuni et al. (2003) synthesized a new linker containing aminooxy and maleimide groups, including a 4-aminobenzylamine structure, for facile access to a thiol-reactive labeling agent. This has implications in the field of bioconjugate chemistry (Toyokuni et al., 2003).
  • Organic Chemistry and Drug Development

    • Palmer et al. (1995) detailed the reductive chemistry of a novel hypoxia-selective cytotoxin, incorporating insights into chemical processes related to 4-Butoxybenzylamine derivatives (Palmer, Van Zijl, Denny, & Wilson, 1995).
  • Microbial Production in Applied Microbiology

    • Feron et al. (2007) studied the microbial production of 4-hydroxybenzylidene acetone, a precursor of raspberry ketone, demonstrating the biotechnological applications of compounds related to 4-Butoxybenzylamine (Feron, Mauvais, Martin, Sémon, & Blin-Perrin, 2007).

properties

IUPAC Name

(4-butoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAURTOWAVNOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276388
Record name 4-BUTOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybenzylamine

CAS RN

21244-35-9
Record name 4-Butoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21244-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BUTOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-butoxybenzonitrile (4.6 g, 26.25 mmol) in Et2O (50 mL) was added lithium aluminum hydride (1.0 M in THF, 26.2 mL, 26.2 mmol) dropwise. The reaction was heated at reflux for 1 h and was cooled to room temperature. The reaction was carefully poured into water (50 mL) and was diluted with Et2O. The solids were removed by filtration through Celite with the aid of Et2O. The organic solution was washed with water followed by brine, dried (MgSO4), filtered, and concentrated in vacuo to provide 4-butoxybenzylamine (2.68 g). 1H NMR (400 MHz, CDCl3) δ 7.16 (m, 2H), 6.82 (m, 2H), 3.91 (m, 2H), 3.75 (s, 2H), 1.73 (m, 2H), 1.46 (m, 2H), 1.39 (m, 2H), 0.95 (t, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butoxybenzylamine
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzylamine
Reactant of Route 3
Reactant of Route 3
4-Butoxybenzylamine
Reactant of Route 4
Reactant of Route 4
4-Butoxybenzylamine
Reactant of Route 5
Reactant of Route 5
4-Butoxybenzylamine
Reactant of Route 6
Reactant of Route 6
4-Butoxybenzylamine

Citations

For This Compound
6
Citations
AR Surrey, MK Rukwid - Journal of the American Chemical …, 1955 - ACS Publications
All of the N-alkyl-N-benzyldichloroacetamides in Table II as well as the monochloroacetamides and trichloroacetamides listed in Table III were prepared by acylationof the appropriate N-…
Number of citations: 22 pubs.acs.org
I Orizu - 2021 - search.proquest.com
Glycosidases are amongst the most abundant enzymes in nature. This is due to their role in the degradation of carbohydrates which are the major source of carbon or earth. The …
Number of citations: 2 search.proquest.com
J Lee, SU Kang, JO Lim, HK Choi, M Jin, A Toth… - Bioorganic & medicinal …, 2004 - Elsevier
We recently reported that N-(4-t-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea (2) was a high affinity antagonist of the vanilloid receptor with a binding affinity of K i =63 nM …
Number of citations: 50 www.sciencedirect.com
AR Surrey, GY Lesher - Journal of the American Chemical Society, 1956 - ACS Publications
The preparation of a series of N-(2-cyanoethyl)-and N-(2-carbamylethyl)-benzylamines is described. These intermedi-ates have been treated with chloro-, dichloro-and trichloroacetyl …
Number of citations: 18 pubs.acs.org
S Striegler, I Orizu - Carbohydrate Research, 2022 - Elsevier
The goal of this study was the design and synthesis of bulky and polar-bulky galactonoamidines that have a potential to interact with both catalytic amino acids in the active site of …
Number of citations: 1 www.sciencedirect.com
T Irrgang, R Kempe - Chemical Reviews, 2020 - ACS Publications
… In the same year, Surrey and Lesher described the synthesis of 2,4-dichlorophenethylamine and 4-butoxybenzylamine by reductive amination of 2,4-dichlorophenylacetonitrile and 4-…
Number of citations: 204 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.